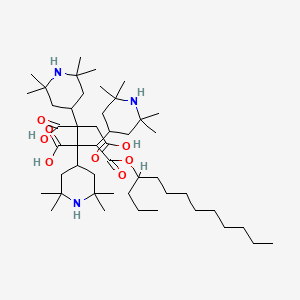

1,2,3-Tris(2,2,6,6-tetramethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 1,2,3-Tris(2,2,6,6-tétraméthyl-4-pipéridyl) butane-1,2,3,4-tétracarboxylate de 4-tridécyle est un composé organique complexe connu pour ses propriétés structurales uniques et ses applications dans divers domaines. Ce composé est caractérisé par la présence de plusieurs groupes pipéridyles et d'une longue chaîne tridécyle, ce qui en fait une molécule polyvalente en chimie synthétique et industrielle.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 1,2,3-Tris(2,2,6,6-tétraméthyl-4-pipéridyl) butane-1,2,3,4-tétracarboxylate de 4-tridécyle implique généralement l'estérification de l'acide butane-1,2,3,4-tétracarboxylique avec le 2,2,6,6-tétraméthyl-4-pipéridinol . Les conditions de réaction comprennent souvent l'utilisation d'un agent déshydratant pour faciliter le processus d'estérification et obtenir des rendements élevés.

Méthodes de production industrielle

La production industrielle de ce composé peut utiliser des procédés à flux continu pour améliorer l'efficacité et le rendement. Par exemple, l'utilisation de micro-réacteurs à lit fixe remplis de catalyseurs tels que 5% Pt/C peut améliorer considérablement la vitesse de réaction et la pureté du produit . L'optimisation des paramètres de réaction, y compris la température, la pression et les concentrations des réactifs, est cruciale pour la production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

Le 1,2,3-Tris(2,2,6,6-tétraméthyl-4-pipéridyl) butane-1,2,3,4-tétracarboxylate de 4-tridécyle peut subir diverses réactions chimiques, notamment :

Oxydation : Les groupes pipéridyles peuvent être oxydés à l'aide de réactifs tels que le diacétate d'iodobenzène.

Réduction : Le composé peut être réduit sous des conditions d'hydrogénation en présence de catalyseurs.

Substitution : Les groupes esters peuvent participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le TEMPO (2,2,6,6-tétraméthylpipéridine 1-oxyl) et des agents réducteurs tels que le dihydrogène en présence de catalyseurs au platine . Les conditions de réaction varient en fonction de la transformation souhaitée, mais impliquent généralement des températures et des pressions contrôlées pour garantir la sélectivité et le rendement.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent de la voie de réaction spécifique. Par exemple, l'oxydation des groupes pipéridyles peut conduire à la formation de N-oxydes correspondants, tandis que la réduction peut produire des dérivés entièrement hydrogénés.

Applications de la recherche scientifique

Le 1,2,3-Tris(2,2,6,6-tétraméthyl-4-pipéridyl) butane-1,2,3,4-tétracarboxylate de 4-tridécyle a un large éventail d'applications dans la recherche scientifique :

Biologie : Étudié pour son potentiel en tant qu'agent protecteur contre le stress oxydant dans les systèmes biologiques.

Médecine : Exploré pour ses propriétés antioxydantes et ses applications thérapeutiques potentielles.

Mécanisme d'action

Le mécanisme par lequel le 1,2,3-Tris(2,2,6,6-tétraméthyl-4-pipéridyl) butane-1,2,3,4-tétracarboxylate de 4-tridécyle exerce ses effets repose principalement sur sa capacité à stabiliser les radicaux libres. Les groupes pipéridyles peuvent donner des électrons pour neutraliser les espèces réactives de l'oxygène, protégeant ainsi les matériaux et les systèmes biologiques des dommages oxydatifs . Ce composé interagit avec les cibles moléculaires impliquées dans les voies du stress oxydant, contribuant à ses effets protecteurs.

Applications De Recherche Scientifique

1,2,3-Tris(2,2,6,6-tetramethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a stabilizer in polymer chemistry to enhance the durability of plastics under UV exposure.

Biology: Investigated for its potential as a protective agent against oxidative stress in biological systems.

Medicine: Explored for its antioxidant properties and potential therapeutic applications.

Mécanisme D'action

The mechanism by which 1,2,3-Tris(2,2,6,6-tetramethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate exerts its effects is primarily through its ability to stabilize free radicals. The piperidyl groups can donate electrons to neutralize reactive oxygen species, thereby protecting materials and biological systems from oxidative damage . This compound interacts with molecular targets involved in oxidative stress pathways, contributing to its protective effects.

Comparaison Avec Des Composés Similaires

Composés similaires

2,2,6,6-Tétraméthylpipéridine 1-oxyl (TEMPO) : Un radical libre stable utilisé dans les réactions d'oxydation.

N,N′-bis(2,2,6,6-tétraméthyl-4-pipéridyl)-1,6-hexanediamine (DTMPA) : Un autre composé avec des groupes pipéridyles utilisé dans la stabilisation des polymères.

Tris(2,2,6,6-tétraméthyl-3,5-heptanedionato)manganèse (III) : Utilisé comme catalyseur dans diverses réactions organiques.

Unicité

Le 1,2,3-Tris(2,2,6,6-tétraméthyl-4-pipéridyl) butane-1,2,3,4-tétracarboxylate de 4-tridécyle est unique en raison de sa combinaison de plusieurs groupes pipéridyles et d'une longue chaîne tridécyle, qui confère une stabilité et une polyvalence exceptionnelles. Cette unicité structurale lui permet de fonctionner efficacement dans diverses applications, de la stabilisation des polymères aux utilisations thérapeutiques potentielles.

Propriétés

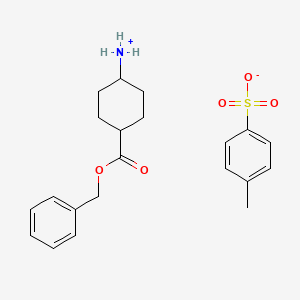

Numéro CAS |

84696-71-9 |

|---|---|

Formule moléculaire |

C48H87N3O8 |

Poids moléculaire |

834.2 g/mol |

Nom IUPAC |

5-oxo-2,3,4-tris(2,2,6,6-tetramethylpiperidin-4-yl)-5-tridecan-4-yloxypentane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C48H87N3O8/c1-15-17-18-19-20-21-22-24-35(23-16-2)59-38(54)37(32-25-41(3,4)49-42(5,6)26-32)48(40(57)58,34-29-45(11,12)51-46(13,14)30-34)47(39(55)56,31-36(52)53)33-27-43(7,8)50-44(9,10)28-33/h32-35,37,49-51H,15-31H2,1-14H3,(H,52,53)(H,55,56)(H,57,58) |

Clé InChI |

GAHIGLYNXRPURS-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCC(CCC)OC(=O)C(C1CC(NC(C1)(C)C)(C)C)C(C2CC(NC(C2)(C)C)(C)C)(C(=O)O)C(CC(=O)O)(C3CC(NC(C3)(C)C)(C)C)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.